

Application Notes and Protocols for Catalytic Reactions Involving 5-Methoxypyridine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxypyridine-2-carbonitrile

Cat. No.: B1355149

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Introduction

5-Methoxypyridine-2-carbonitrile is a versatile heterocyclic building block increasingly utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its pyridine core, substituted with an electron-donating methoxy group and an electron-withdrawing cyano group, offers a unique combination of reactivity and functionality. This allows for its participation in a variety of catalytic reactions, making it a valuable precursor for the development of novel therapeutic agents, including kinase inhibitors.

These application notes provide an overview of a key catalytic reaction involving **5-Methoxypyridine-2-carbonitrile**—the Suzuki-Miyaura cross-coupling—and its application in the synthesis of a potent PI3K/mTOR inhibitor. Detailed experimental protocols and a summary of relevant quantitative data are presented to facilitate its use in a research and development setting.

Application: Synthesis of a PI3K/mTOR Inhibitor

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and

metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapeutics.

5-Methoxypyridine-2-carbonitrile serves as a key starting material in the synthesis of 2-amino-6-(5-methoxy-pyridin-2-yl)-4-morpholin-4-yl-nicotinonitrile, a potent inhibitor of PI3K and mTOR. The synthesis of this inhibitor is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Catalytic Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this specific application, **5-Methoxypyridine-2-carbonitrile** is coupled with a boronic acid ester derivative of a substituted nicotinonitrile in the presence of a palladium catalyst and a base.

Reaction Scheme:

Quantitative Data

The following table summarizes the reported yield for the Suzuki-Miyaura coupling reaction in the synthesis of the target PI3K/mTOR inhibitor.

Reactant 1	Reactant 2	Catalyst	Base	Solvent	Yield (%)	Reference
5-Methoxypyridine-2-carbonitrile	2-Chloro-4-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile	PdCl ₂ (dppf)	Na ₂ CO ₃	1,4-Dioxane/Water	70	US Patent 2014/0275038 A1

Experimental Protocols

Synthesis of 2-Amino-6-(5-methoxy-pyridin-2-yl)-4-morpholin-4-yl-nicotinonitrile

This protocol is adapted from the procedure described in US Patent 2014/0275038 A1.

Materials:

- **5-Methoxypyridine-2-carbonitrile**
- 2-Chloro-4-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$)
- Sodium carbonate (Na_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

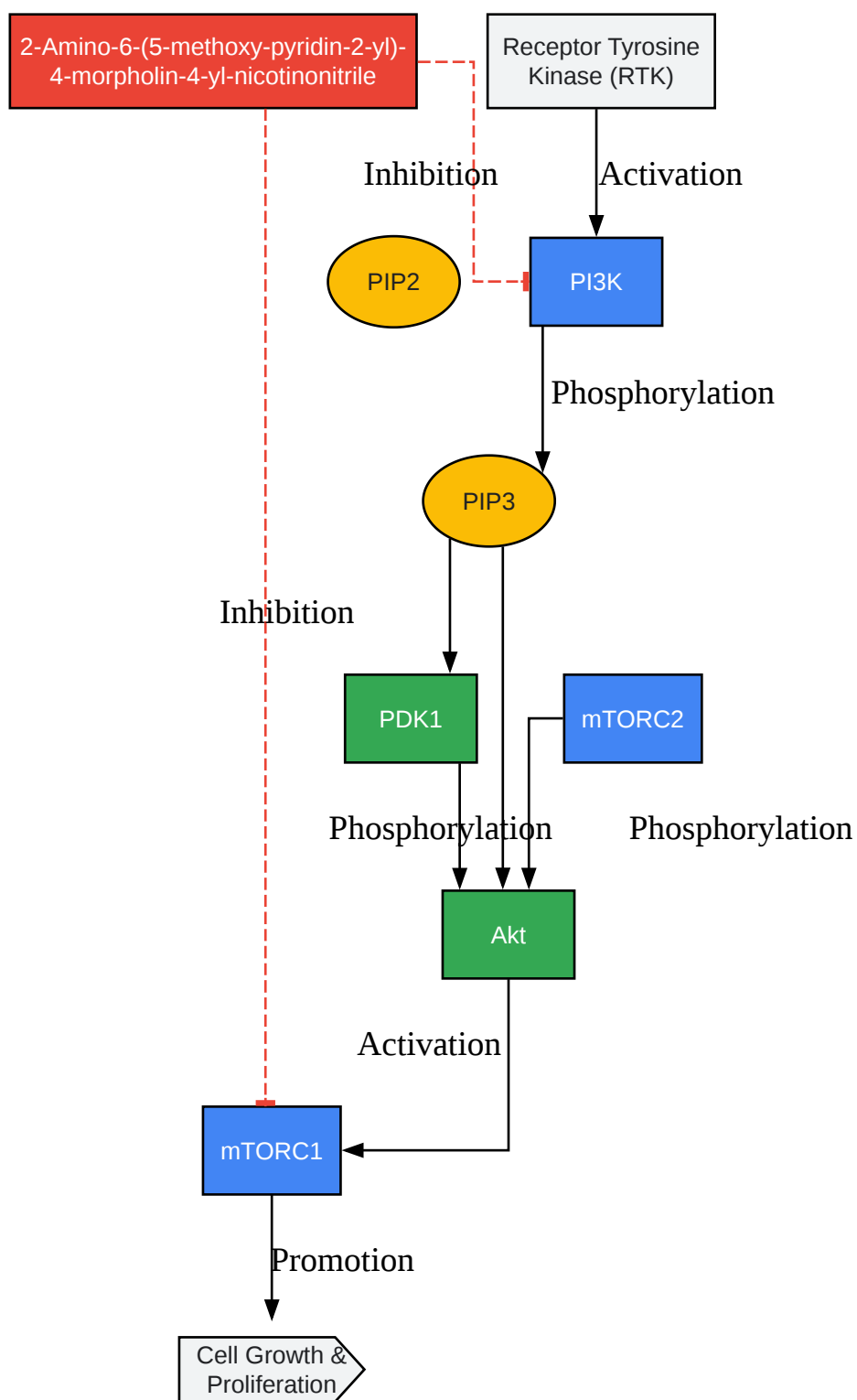
Procedure:

- To a reaction vessel, add **5-Methoxypyridine-2-carbonitrile** (1.0 eq), 2-chloro-4-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (1.2 eq), and sodium carbonate (2.0 eq).
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$) (0.1 eq) to the mixture.
- Add a 4:1 mixture of 1,4-dioxane and water to the reaction vessel.

- Heat the mixture to 80 °C and stir for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired product, 2-amino-6-(5-methoxy-pyridin-2-yl)-4-morpholin-4-yl-nicotinonitrile.

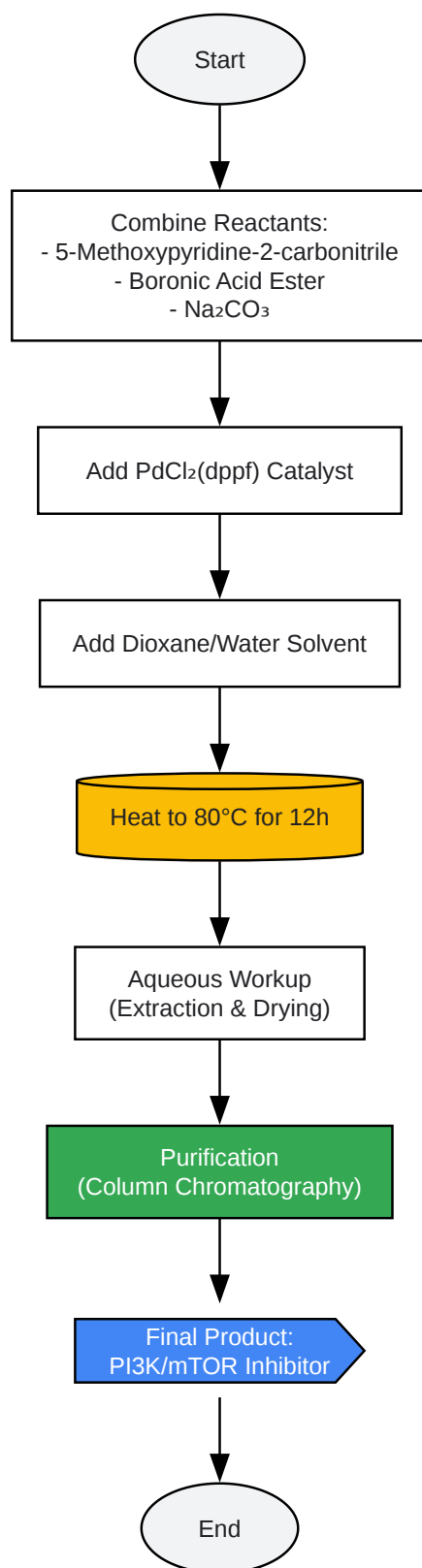
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, the point of inhibition by the synthesized molecule, and the experimental workflow for its synthesis.



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Caption: PI3K/Akt/mTOR signaling pathway and inhibition.



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Caption: Suzuki-Miyaura coupling experimental workflow.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com